4-Chloro-N,N-dimethyl-1H-indole-1-carboxamide
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Overview
Description
4-Chloro-N,N-dimethyl-1H-indole-1-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound’s structure includes a chloro group at the 4-position, a dimethylamino group, and a carboxamide group attached to the indole ring, making it a unique and interesting molecule for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N-dimethyl-1H-indole-1-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloroindole.
N-Dimethylation: The 4-chloroindole undergoes N-dimethylation using dimethylamine in the presence of a suitable base.
Carboxamide Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N,N-dimethyl-1H-indole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
4-Chloro-N,N-dimethyl-1H-indole-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-N,N-dimethyl-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
4-Chloroindole: Lacks the N-dimethyl and carboxamide groups.
N,N-Dimethylindole: Lacks the chloro and carboxamide groups.
Indole-3-carboxamide: Lacks the chloro and N-dimethyl groups.
Uniqueness
4-Chloro-N,N-dimethyl-1H-indole-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H11ClN2O |
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Molecular Weight |
222.67 g/mol |
IUPAC Name |
4-chloro-N,N-dimethylindole-1-carboxamide |
InChI |
InChI=1S/C11H11ClN2O/c1-13(2)11(15)14-7-6-8-9(12)4-3-5-10(8)14/h3-7H,1-2H3 |
InChI Key |
VSCVGVYAPKCAQT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1C=CC2=C1C=CC=C2Cl |
Origin of Product |
United States |
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